2,3-Dichloro-4-fluoropyridine
CAS No.:
Cat. No.: VC15744271
Molecular Formula: C5H2Cl2FN
Molecular Weight: 165.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H2Cl2FN |
|---|---|
| Molecular Weight | 165.98 g/mol |
| IUPAC Name | 2,3-dichloro-4-fluoropyridine |
| Standard InChI | InChI=1S/C5H2Cl2FN/c6-4-3(8)1-2-9-5(4)7/h1-2H |
| Standard InChI Key | KTXLKTOMNJDCRJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C(=C1F)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
2,3-Dichloro-4-fluoropyridine (molecular formula: C₅H₂Cl₂FN) features a pyridine ring substituted with chlorine atoms at positions 2 and 3 and a fluorine atom at position 4. This arrangement creates distinct electronic effects due to the electron-withdrawing nature of halogens, which influence reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The molecular weight is 165.98 g/mol, consistent with dichloro-fluoropyridine isomers.
Table 1: Comparative Properties of Dichloro-Fluoropyridine Isomers
| Compound | Substituent Positions | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 2,3-Dichloro-4-fluoropyridine | 2-Cl, 3-Cl, 4-F | 165.98 | Not reported | ~1.45 (estimated) |
| 2,3-Dichloro-5-fluoropyridine | 2-Cl, 3-Cl, 5-F | 165.98 | 174 | 1.498 |
| 2,4-Dichloro-3-fluoropyridine | 2-Cl, 4-Cl, 3-F | 165.98 | Not reported | ~1.47 (estimated) |
The 4-fluoro isomer’s steric and electronic profile differs from the 5-fluoro analog due to fluorine’s proximity to the nitrogen atom, which may enhance ring electron deficiency and alter regioselectivity in reactions.
Synthesis and Synthetic Challenges
Halogen Exchange Reactions
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Temperature: Excessively high temperatures (>160°C) promote decomposition or over-fluorination.
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Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide (Bu₄NBr) improve fluoride ion availability, enhancing selectivity.
Catalytic Cyclization
Physicochemical Properties
Thermal Stability and Solubility
While direct data for the 4-fluoro isomer is unavailable, analogs suggest:
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Boiling Point: Estimated at 160–170°C, slightly lower than the 5-fluoro isomer due to reduced dipole interactions.
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Solubility: Limited solubility in polar solvents (e.g., water) but miscible with chloroform and dichloromethane.
Spectroscopic Characterization
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¹⁹F NMR: Expected δ ≈ -110 ppm for C4-F, distinguishable from C5-F (δ ≈ -105 ppm) due to differing ring electronic environments.
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IR Spectroscopy: C-F stretching vibrations near 1,220–1,250 cm⁻¹ and C-Cl stretches at 750–780 cm⁻¹.
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The 4-fluoro substituent activates the pyridine ring toward SNAr at positions ortho and para to the nitrogen. For example:
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Ammonia Treatment: Yields 2,3-dichloro-4-aminopyridine at 100°C in ethanol.
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Methoxide Substitution: Preferentially replaces chlorine at position 3 due to lower steric hindrance.
Cross-Coupling Reactions
Applications in Pharmaceutical and Agrochemical Development
Herbicidal Activity
Chloro-fluoropyridines exhibit pre-emergent herbicidal activity by inhibiting acetolactate synthase (ALS). Field trials with analogs show IC₅₀ values of 10–50 µM against broadleaf weeds.
Comparison with Structural Analogs
2,3-Dichloro-5-fluoropyridine vs. 4-Fluoro Isomer
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Electronic Effects: The 5-fluoro isomer’s fluorine is meta to nitrogen, creating a less electron-deficient ring compared to the 4-fluoro derivative.
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Synthetic Accessibility: 5-Fluoro analogs are more commonly reported, suggesting higher stability during synthesis.
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